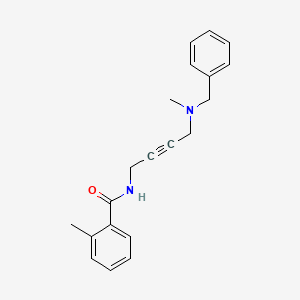

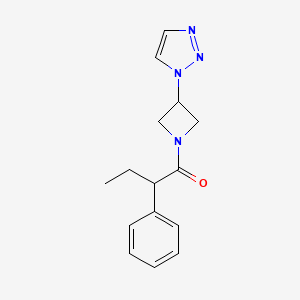

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

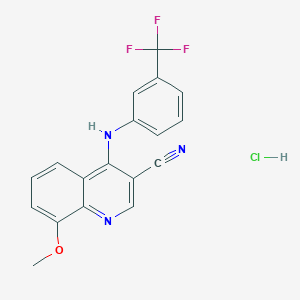

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-methylbenzamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2001 by Bayer AG as a potent and selective activator of the enzyme soluble guanylate cyclase (sGC), which plays a crucial role in regulating various physiological processes in the body. In

Applications De Recherche Scientifique

Cancer Research

One significant area of application is in cancer research, where derivatives of benzamide compounds have been synthesized and evaluated for their potential as anticancer agents. For instance, a compound exhibiting excellent biochemical potency and suitable pharmaceutical properties for clinical development as a kinesin spindle protein (KSP) inhibitor was identified. This compound effectively arrested cancer cells in mitosis, leading to cellular death due to the formation of the monopolar spindle phenotype characteristic of KSP inhibition, with a favorable pharmacokinetic profile supporting its selection as a clinical candidate for cancer treatment (Theoclitou et al., 2011).

Anticonvulsant Activity

Another research application is in the development of anticonvulsant drugs. A series of 4-aminobenzamides were synthesized and evaluated for their effects against seizures induced by electroshock and pentylenetetrazole. These compounds demonstrated varying degrees of protective efficacy, contributing valuable insights into the structure-activity relationships necessary for designing effective anticonvulsant medications (Clark et al., 1984).

Antimicrobial Agents

Research into antibacterial agents has also utilized benzamide derivatives. A series of substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides were assessed for their bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant potential as bactericidal agents. This study highlights the importance of structural modification for enhancing antibacterial efficacy (Zadrazilova et al., 2015).

Electrospray Mass Spectrometry

The derivatization of N-linked carbohydrates for mass spectrometric analysis involves compounds structurally related to benzamides, which aids in the identification and characterization of glycans. This application underscores the role of benzamide derivatives in improving analytical methodologies for biochemical research (Harvey, 2000).

Propriétés

IUPAC Name |

N-[4-[benzyl(methyl)amino]but-2-ynyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O/c1-17-10-6-7-13-19(17)20(23)21-14-8-9-15-22(2)16-18-11-4-3-5-12-18/h3-7,10-13H,14-16H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGWSPCDBLIHICS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC#CCN(C)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl (3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B2625392.png)

![6-(4-fluorobenzyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2625401.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2625404.png)

![N-[(4-fluorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/structure/B2625408.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2625411.png)

![2-(4-methoxybenzyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2625414.png)